molecular formula C18H19ClN6 B2378275 5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380173-03-3

5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2378275
CAS No.: 2380173-03-3
M. Wt: 354.84
InChI Key: PAHRWTCYZGZAPN-UHFFFAOYSA-N
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Description

5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro group, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific structural features, such as the combination of a pyridine ring with a piperazine and pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6/c19-15-8-13(10-20)11-21-18(15)25-6-4-24(5-7-25)17-9-16(22-12-23-17)14-2-1-3-14/h8-9,11-12,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHRWTCYZGZAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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